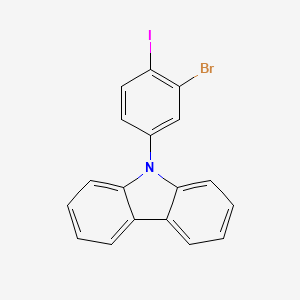

9-(3-Bromo-4-iodophenyl)-9H-carbazole

Description

Contextualization of Halogenated Carbazole (B46965) Compounds in Modern Chemistry

The introduction of halogen atoms onto the carbazole framework represents a powerful strategy for modulating the properties of these materials. Halogenation can influence key parameters such as solubility, molecular packing in the solid state, and, most importantly, the electronic energy levels (HOMO and LUMO). These modifications are crucial for optimizing charge injection and transport, as well as enhancing the efficiency and stability of organic electronic devices. researchgate.netmdpi.com The specific type and position of the halogen atom can have a profound impact on the resulting material's performance.

Research Landscape of 9-(3-Bromo-4-iodophenyl)-9H-carbazole within Contemporary Organic and Materials Science

While the broader family of halogenated carbazoles has been extensively studied, "this compound" exists as a specific, di-halogenated derivative with potential as a versatile intermediate in the synthesis of more complex functional materials. Its structure, featuring both a bromine and an iodine atom on the 9-phenyl substituent, offers distinct reactive sites for sequential cross-coupling reactions. This dual functionality allows for the stepwise introduction of different molecular fragments, enabling the construction of sophisticated architectures for advanced organic materials.

The presence of the bromo and iodo groups on the same phenyl ring provides a platform for orthogonal synthesis strategies. The differential reactivity of the carbon-iodine and carbon-bromine bonds under various catalytic conditions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira couplings) can be exploited to selectively introduce different substituents. This makes this compound a valuable building block for creating novel hole-transporting materials, bipolar host materials, and emitters for OLEDs and other organic electronic devices.

While specific research articles focusing solely on the synthesis and application of this compound are not abundant in publicly available literature, its utility can be inferred from studies on analogous compounds and its appearance in patent literature as a key intermediate. For instance, a patent for bicarbazole-containing compounds for OLEDs suggests the use of similar halogenated carbazole structures in the synthesis of high-performance materials. nih.gov The synthesis of related compounds, such as 9-(4-bromophenyl)-9H-carbazole, has been described, typically involving the Ullmann condensation or Buchwald-Hartwig amination of 9H-carbazole with a dihalogenated benzene (B151609) derivative. google.com

Further research into the specific properties and applications of this compound is warranted to fully elucidate its potential in the field of advanced organic materials. Its unique structure makes it a promising candidate for the development of next-generation materials for a variety of electronic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-(3-bromo-4-iodophenyl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrIN/c19-15-11-12(9-10-16(15)20)21-17-7-3-1-5-13(17)14-6-2-4-8-18(14)21/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWBPGBSMBCWDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C=C4)I)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 9 3 Bromo 4 Iodophenyl 9h Carbazole and Its Advanced Derivatives

Retrosynthetic Analysis and Precursor Development for 9-(3-Bromo-4-iodophenyl)-9H-carbazole

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. amazonaws.com For this compound, the most logical disconnection is at the carbon-nitrogen (C-N) bond between the carbazole (B46965) nitrogen and the dihalogenated phenyl ring.

This primary disconnection suggests two key precursors:

Carbazole: A commercially available heterocyclic compound.

A 1,3,4-trisubstituted benzene (B151609) ring: Specifically, a molecule containing bromine at position 3, iodine at position 4, and a reactive group at position 1 to facilitate the C-N bond formation.

The most common synthetic strategies, such as the Ullmann condensation or Buchwald-Hartwig amination, typically involve the reaction of a nitrogen-containing nucleophile (carbazole) with an aryl halide. Therefore, the retrosynthetic pathway points to carbazole and a dihalo-substituted aryl halide, such as 1,2-dibromo-4-iodobenzene (B166945) or 4-bromo-1,2-diiodobenzene , as the principal starting materials. The challenge lies in the selective reaction at one of the halogen positions on the phenyl ring, which can be controlled by the choice of catalyst and reaction conditions.

An alternative precursor could be 3-bromo-4-iodoaniline , which would first need to be converted into a more reactive intermediate, such as a diazonium salt or a dihalide, before coupling with carbazole. The development of these precursors is critical for an efficient synthesis of the target molecule.

Optimized Synthetic Pathways for this compound

The forward synthesis of this compound relies on established cross-coupling methodologies that form the crucial N-aryl bond.

While the Suzuki, Heck, and Sonogashira reactions are most famous for C-C bond formation, palladium catalysis is also central to modern C-N bond-forming reactions (Buchwald-Hartwig amination) and intramolecular cyclizations to form the carbazole core itself. For instance, a palladium-catalyzed method has been developed for the synthesis of carbazoles through a tandem sequence of C-H functionalization and C-N bond formation. sci-hub.se Another innovative approach involves a Pd(II)-catalyzed triple successive C-H functionalization of indoles to construct highly substituted carbazoles. acs.orgacs.orgnih.gov

In the context of synthesizing the title compound, a palladium-catalyzed amination of a precursor like 1,2-dibromo-4-iodobenzene with carbazole would be a viable, albeit challenging, route due to the potential for multiple reaction sites. More commonly, these palladium-catalyzed reactions are employed in the post-synthetic modification of the target molecule, as discussed in section 2.3.

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classic and robust method for synthesizing N-aryl heterocycles, including N-phenyl carbazoles. acs.org This technique is particularly effective for coupling aryl halides with amides and N-H heterocycles, often using inexpensive copper catalysts under milder conditions than traditional methods. acs.org The synthesis of 9-(4-bromophenyl)-9H-carbazole, an analogue of the title compound, has been successfully achieved via a copper-catalyzed reaction between carbazole and 1,4-dibromobenzene. nih.gov

The reaction typically involves heating the N-H heterocycle (carbazole) with an aryl halide in the presence of a copper catalyst and a base. The choice of ligand, base, and solvent is crucial for achieving high yields.

Table 1: Typical Conditions for Copper-Mediated N-Arylation of Carbazole

| Component | Example Reagent/Condition | Purpose | Source |

| Catalyst | Copper(I) iodide (CuI), CuSO₄·5H₂O | Facilitates C-N bond formation | nih.govrsc.org |

| Ligand | 18-Crown-6, N,N'-dimethyl-1,2-diamine | Stabilizes the copper catalyst and enhances reactivity | acs.orgrsc.org |

| Base | Potassium carbonate (K₂CO₃) | Acts as a proton scavenger | nih.govrsc.org |

| Solvent | DMPU, Toluene | Provides the reaction medium | rsc.org |

| Temperature | 170-250 °C | Provides energy to overcome the activation barrier | nih.govrsc.org |

Achieving the precise 3-bromo-4-iodo substitution pattern on the phenyl ring is a significant synthetic challenge. This is typically accomplished by starting with a pre-functionalized benzene derivative and carrying out electrophilic aromatic substitution reactions where directing group effects control the position of the incoming halogens.

For functionalizing the carbazole core, direct halogenation is a common strategy. The 3, 6, and 9 positions of the carbazole ring are the most reactive sites for electrophilic substitution.

Bromination: N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF) is commonly used to selectively install bromine atoms at the 3- and/or 6-positions of the carbazole ring. chemicalbook.comnih.gov

Iodination: A mixture of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in acetic acid can be used to introduce iodine atoms, as demonstrated in the synthesis of 9-(4-bromophenyl)-3,6-diiodo-9H-carbazole. rsc.org

The reaction conditions, including stoichiometry and temperature, can be tuned to control the degree of halogenation, from mono- to poly-substituted products. nih.gov

Table 2: Reagents for Regioselective Halogenation of Carbazoles

| Halogen | Reagent | Typical Position(s) | Source |

| Bromine | N-bromosuccinimide (NBS) | 3, 6 | chemicalbook.comnih.gov |

| Iodine | Potassium Iodide (KI) / Potassium Iodate (KIO₃) | 3, 6 | rsc.org |

| Chlorine/Bromine | Chloroperoxidase (CPO) with Br⁻/Cl⁻ | 3, 6, 1, 8 | nih.gov |

Modern synthetic chemistry emphasizes sustainability, prompting the development of greener methods for preparing halogenated carbazoles. nih.govsemanticscholar.org These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Microwave Irradiation: The use of microwave irradiation in conjunction with a hydrogen peroxide-hydrohalic acid system provides a rapid and environmentally benign method for the chlorination, bromination, and iodination of carbazole. rsc.org

Aqueous Media: An effective protocol for synthesizing carbazoles has been developed using visible light to promote the conversion of 2-azidobiphenyls in water as a co-solvent, eliminating the need for metal catalysts and organic solvents. rsc.org

Metal-Free Halogenation: Efficient and regioselective C-H halogenation of heterocyclic compounds can be achieved using N-halosuccinimides (NCS, NBS) in environmentally friendly solvents, including water, under mild conditions. nih.govresearchgate.net

Advanced Derivatization and Post-Synthetic Modification of this compound

The true synthetic value of this compound lies in its capacity for post-synthetic modification. The bromine and iodine atoms are excellent leaving groups for a variety of cross-coupling reactions, and their differential reactivity can be exploited for selective, sequential functionalization. Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for a stepwise approach to building molecular complexity.

Common derivatization reactions include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound (e.g., a phenylboronic acid) in the presence of a palladium catalyst to form a new C-C bond.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium/copper co-catalyst system to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine under palladium catalysis to form a new C-N bond.

Lithiation-Borylation: The bromo group can be converted into a boronic acid or boronic ester via lithium-halogen exchange followed by quenching with a trialkyl borate. rsc.org This transforms the molecule into a building block for subsequent Suzuki couplings.

These modifications allow for the construction of complex, multi-functional molecules, such as dendrimers, polymers for organic electronics, and pharmacologically active compounds, starting from the this compound platform. rsc.org

Table 3: Examples of Post-Synthetic Modifications on Halogenated Phenyl-Carbazoles

| Reaction Type | Functionality Introduced | Key Reagents | Purpose | Source |

| Lithiation-Borylation | -B(OH)₂ (Boronic acid) | n-BuLi, (i-PrO)₃B | Converts bromo- group into a reactive site for Suzuki coupling | rsc.org |

| Suzuki-Miyaura Coupling | Aryl or Heteroaryl group | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Extends π-conjugation, builds larger molecular architectures | rsc.org |

| N-Alkylation | Alkyl group | Alkyl halide, KOH, DMF | Modifies solubility and electronic properties | nih.gov |

Exploration of Further Cross-Coupling Reactions at Bromo and Iodo Sites

The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound is the cornerstone of its utility in synthetic chemistry. The C-I bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Br bond. This difference in reactivity allows for site-selective functionalization.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and a halide, can be performed selectively at the iodo position. By carefully choosing the palladium catalyst, ligands, and reaction conditions, an aryl or heteroaryl group can be introduced at the 4-position of the phenyl ring while leaving the bromo group intact for subsequent transformations. For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₂CO₃ would be expected to yield the 4-aryl-3-bromophenyl-9H-carbazole derivative.

Sonogashira Coupling:

Similarly, the Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, can also be directed to the more reactive iodo position. mdpi.comorganic-chemistry.orgresearchgate.net Using a catalyst system typically composed of a palladium complex and a copper(I) co-catalyst, an alkyne can be selectively coupled to the 4-position. mdpi.comorganic-chemistry.orgresearchgate.net This introduces a rigid, linear π-conjugated linker, which can be a desirable feature in materials for optoelectronic applications.

The following table outlines the expected selectivity in these cross-coupling reactions:

| Coupling Reaction | Reactive Site | Expected Product |

| Suzuki-Miyaura | Iodo Position | 9-(3-Bromo-4-arylphenyl)-9H-carbazole |

| Sonogashira | Iodo Position | 9-(3-Bromo-4-alkynylphenyl)-9H-carbazole |

After the initial coupling at the iodo site, the remaining bromo group can then undergo a second cross-coupling reaction, allowing for the introduction of a different functional group. This stepwise approach provides a powerful tool for creating highly complex and precisely substituted carbazole derivatives.

Introduction of Additional Functional Groups for Tunable Molecular Properties

The introduction of various functional groups onto the this compound scaffold allows for the fine-tuning of its electronic and photophysical properties. The carbazole unit itself is known for its hole-transporting capabilities and is often incorporated into materials for organic light-emitting diodes (OLEDs) and solar cells.

By strategically adding electron-donating or electron-withdrawing groups through cross-coupling reactions, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be modulated. For example, coupling an electron-donating group like a diarylamine at the 4-position could raise the HOMO level, while an electron-withdrawing group like a cyano-substituted arene could lower the LUMO level. This tuning of the electronic band gap is crucial for designing materials with specific light absorption and emission characteristics.

The following table provides hypothetical examples of how different functional groups could influence the properties of derivatives of this compound:

| Functional Group Introduced (at 4-position) | Expected Property Change | Potential Application |

| Diphenylamine | Enhanced hole-transporting properties | Hole-transport layer in OLEDs |

| Pyridine | Modified electron-accepting properties | Electron-transport layer in OLEDs |

| Phenylacetylene | Increased π-conjugation, red-shifted absorption/emission | Organic photovoltaics, fluorescent probes |

| Boronic ester | Further functionalization site | Synthesis of complex macromolecules |

Multi-Gram Scale Synthesis and Purity Assessment Methodologies

For any multi-gram synthesis, robust methods for purity assessment are critical. The primary techniques employed for substituted carbazoles are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of a sample by separating it into its individual components. A typical setup would involve a reversed-phase column (e.g., C18) and a mobile phase gradient of acetonitrile (B52724) and water. The retention time and peak area of the main component relative to any impurities provide a quantitative measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the synthesized compound and assessing its purity. nih.gov In the ¹H NMR spectrum of this compound, the distinct signals and their integration values for the aromatic protons on the carbazole and the dihalophenyl ring would confirm the structure. The absence of signals from starting materials or by-products would indicate high purity. Quantitative NMR (qNMR) can also be employed for an accurate determination of purity by integrating the signals of the analyte against a certified internal standard. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of halogenated carbazoles, providing information on both the retention time and the mass-to-charge ratio of the compound and any potential impurities. nih.gov

The following table summarizes the key aspects of purity assessment for this compound:

| Analytical Method | Information Provided |

| HPLC | Retention time, number of components, quantitative purity |

| ¹H and ¹³C NMR | Structural confirmation, identification of impurities |

| GC-MS | Retention time, mass-to-charge ratio, impurity identification |

Theoretical and Computational Investigations of 9 3 Bromo 4 Iodophenyl 9h Carbazole

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 9-(3-Bromo-4-iodophenyl)-9H-carbazole. These calculations elucidate the distribution of electrons within the molecule and identify the key orbitals involved in electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as the energy difference between them—the HOMO-LUMO gap—is a critical determinant of the molecule's electronic and optical properties. bhu.ac.innih.gov A smaller energy gap generally corresponds to easier electronic excitation, influencing the molecule's color and reactivity. nih.gov For carbazole-based systems, the HOMO is typically located on the electron-rich carbazole (B46965) moiety, while the LUMO can be distributed across different parts of the molecule depending on the nature of the substituents. nih.gov

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.85 | Energy of the highest occupied molecular orbital; relates to the electron-donating ability. |

| LUMO Energy | -2.10 | Energy of the lowest unoccupied molecular orbital; relates to the electron-accepting ability. |

| HOMO-LUMO Gap (Eg) | 3.75 | Energy required for electronic excitation; influences UV-Vis absorption and kinetic stability. nih.gov |

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional structure (ground state geometry) of a molecule. wu.ac.thsemanticscholar.org Using functionals like B3LYP combined with a suitable basis set such as 6-311G(d,p), researchers can perform geometry optimization to find the lowest energy conformation. bhu.ac.in These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For this compound, a key parameter is the dihedral angle between the plane of the carbazole ring system and the plane of the bromo-iodophenyl ring. This angle dictates the extent of electronic communication between the two moieties. In similar substituted carbazoles, this angle is often significant, indicating a twisted conformation. nih.govnih.gov

Table 2: Selected Optimized Geometrical Parameters from DFT Calculations

| Parameter | Typical Calculated Value | Description |

|---|---|---|

| C-N Bond Length (Carbazole-Phenyl) | 1.39 - 1.42 Å | The length of the bond connecting the phenyl ring to the carbazole nitrogen. |

| C-Br Bond Length | ~1.90 Å | The length of the bond between the phenyl ring and the bromine atom. nih.gov |

| C-I Bond Length | ~2.10 Å | The length of the bond between the phenyl ring and the iodine atom. |

| Dihedral Angle (Carbazole/Phenyl) | 45° - 85° | The twist angle between the carbazole and phenyl ring planes. nih.gov |

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for investigating electronically excited states. rsc.orguci.edu This method allows for the calculation of the molecule's theoretical UV-Visible absorption spectrum by predicting vertical excitation energies and their corresponding oscillator strengths (a measure of transition probability). researchgate.netchemrxiv.org TD-DFT calculations can identify the nature of electronic transitions, for instance, whether they are localized on the carbazole unit (π-π* transition) or involve a shift of electron density from the carbazole to the substituted phenyl ring (charge-transfer transition). nih.govresearchgate.net

Table 3: Typical TD-DFT Predicted Electronic Transitions

| Excited State | Calculated Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S1 | 3.50 | 0.05 | HOMO → LUMO |

| S2 | 3.85 | 0.45 | HOMO-1 → LUMO; HOMO → LUMO+1 |

| S3 | 4.10 | 0.15 | HOMO → LUMO+1 |

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

The electronic architecture of this compound, featuring an electron-donating carbazole unit and a substituted phenyl ring, suggests the potential for Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.govkobe-u.ac.jp Computational analyses, such as Natural Bond Orbital (NBO) or Mulliken population analysis, can quantify the partial atomic charges on different fragments of the molecule in both the ground state (S₀) and the first excited state (S₁). bhu.ac.in A significant change in the charge distribution, with the carbazole moiety becoming more positive and the phenyl ring more negative in the excited state, provides strong evidence for ICT. nih.gov The spatial separation of the HOMO (on the carbazole donor) and the LUMO (on the phenyl acceptor) is a primary indicator of a charge-transfer character in the S₁ excited state. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis helps to understand the flexibility of the molecule, particularly the rotation around the C-N bond linking the two aromatic systems. Potential Energy Surface (PES) scans can be performed by systematically varying the dihedral angle to identify the most stable conformers and the energy barriers to rotation. wu.ac.th Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time at a given temperature. mdpi.comrsc.org By simulating the molecule's motion, MD can reveal how the structure fluctuates around its equilibrium geometry, providing insights into its conformational stability in different environments. nih.gov These simulations are crucial for understanding how molecular shape and flexibility might influence material properties like film formation and charge transport.

Prediction of Spectroscopic Signatures and Photophysical Pathways

By combining results from DFT and TD-DFT, a comprehensive picture of the molecule's photophysical properties can be constructed. The calculated absorption spectrum from TD-DFT can be directly compared with experimental UV-Vis measurements to validate the computational model. nih.gov Furthermore, by optimizing the geometry of the first excited state (S₁), it is possible to calculate the emission energy, which corresponds to fluorescence. The difference between the absorption and emission energies is known as the Stokes shift. Theoretical calculations can thus predict the color and efficiency of light emission, and help to rationalize the pathways of energy dissipation following light absorption, such as fluorescence or non-radiative decay. kobe-u.ac.jpresearchgate.net

Computational Design of Derivatives with Tailored Electronic and Photophysical Profiles

A key advantage of computational chemistry is its predictive power, which can guide the synthesis of new materials. wu.ac.th Starting with the this compound scaffold, scientists can computationally design a library of virtual derivatives by systematically replacing the bromo and iodo substituents with various electron-donating or electron-withdrawing groups. DFT and TD-DFT calculations on these virtual derivatives can predict how these modifications would alter the HOMO-LUMO gap, ICT character, and absorption/emission wavelengths. kobe-u.ac.jp This in-silico screening process allows researchers to identify promising candidates with tailored properties—such as specific emission colors or enhanced charge-transport characteristics—before committing to complex and costly laboratory synthesis.

Advanced Spectroscopic Characterization and Elucidation of Electronic States of 9 3 Bromo 4 Iodophenyl 9h Carbazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 9-(3-Bromo-4-iodophenyl)-9H-carbazole in solution. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the carbazole (B46965) and the phenyl rings. The protons on the carbazole moiety typically appear in the aromatic region (around 7.0-8.5 ppm). rsc.orgnih.gov The protons on the 3-bromo-4-iodophenyl group will also resonate in the aromatic region, with their specific chemical shifts and coupling patterns being influenced by the bromine and iodine substituents.

The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbon atoms directly bonded to the electronegative bromine and iodine atoms are expected to show characteristic shifts.

Predicted ¹H and ¹³C NMR Data for this compound

This table is predictive and based on known data for similar carbazole derivatives.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbazole H-1, H-8 | ~8.1 | ~110 |

| Carbazole H-2, H-7 | ~7.2-7.5 | ~120 |

| Carbazole H-3, H-6 | ~7.2-7.5 | ~126 |

| Carbazole H-4, H-5 | ~7.4 | ~123 |

| Phenyl H-2' | ~7.7 | ~139 |

| Phenyl H-5' | ~7.5 | ~132 |

| Phenyl H-6' | ~7.9 | ~115 |

| Carbazole C-9a, C-4b | - | ~140 |

| Carbazole C-4a, C-5a | - | ~124 |

| Phenyl C-1' | - | ~138 |

| Phenyl C-3' (C-Br) | - | ~122 |

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. It would be used to trace the connectivity of protons on the carbazole rings and the phenyl substituent, helping to distinguish between the different aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J_CH_ and ³J_CH_). HMBC is particularly powerful for connecting different fragments of the molecule. For instance, it can show correlations between the protons on the phenyl ring and the carbons of the carbazole moiety, and vice versa, confirming the C-N bond linkage between the two aromatic systems.

While solution-state NMR provides information about the molecule's structure and dynamics in a solvent, solid-state NMR (ssNMR) offers insights into the structure, packing, and intermolecular interactions in the crystalline state. For materials science applications, understanding the solid-state arrangement is critical as it influences properties like charge transport.

For this compound, techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would provide information on the number of crystallographically inequivalent molecules in the unit cell, indicated by the splitting of signals. Furthermore, the inclination of the carbazole and phenyl moieties with respect to each other, a key factor influencing conjugation and electronic properties, can be studied. nih.gov X-ray crystallography data for the related 9-(4-bromophenyl)-9H-carbazole shows that the phenyl ring is significantly twisted out of the plane of the carbazole unit, and it is expected that this compound would adopt a similar non-planar conformation in the solid state. nih.gov ssNMR could provide complementary data to confirm such structural features.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Bond Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the molecule, providing a unique "fingerprint" and information about the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands. For the related 9-(4-bromobutyl)-9H-carbazole, aromatic C-H stretching vibrations are observed around 3045 cm⁻¹, with characteristic carbazole ring vibrations at 1620 and 1593 cm⁻¹. nih.gov Similar vibrations would be expected for the title compound.

Expected Vibrational Frequencies for this compound

This table is predictive and based on known data for similar carbazole derivatives.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aromatic C=C Stretch (Carbazole & Phenyl) | 1620-1450 | IR, Raman |

| C-N Stretch | 1350-1250 | IR, Raman |

| C-Br Stretch | 680-515 | IR |

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the C-C stretching modes within the aromatic rings.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which allows for the confirmation of its elemental composition. For this compound (C₁₈H₁₁BrIN), the theoretical monoisotopic mass can be calculated with high precision. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would result in a distinctive molecular ion cluster, further confirming the compound's identity.

The fragmentation pattern observed in the mass spectrum provides structural information. Under electron impact (EI) ionization, carbazole derivatives typically undergo fragmentation through characteristic pathways. The most common fragmentation involves the loss of the substituents from the phenyl ring or the cleavage of the bond between the nitrogen and the phenyl group.

Expected Fragmentation Ions for this compound

This table is predictive and based on general fragmentation patterns of halogenated carbazoles.

| Ion | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M - Br]⁺ | Loss of a bromine radical |

| [M - I]⁺ | Loss of an iodine radical |

| [M - Br - I]⁺ | Loss of both halogen radicals |

| [C₁₂H₈N]⁺ | Carbazole radical cation (from cleavage of the N-phenyl bond) |

Advanced Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and photoluminescence (PL) spectroscopy, is crucial for understanding the electronic transitions and photophysical properties of the molecule.

The UV-Visible absorption spectrum of this compound in a suitable solvent like THF is expected to show absorption bands characteristic of the carbazole chromophore. mdpi.com Typically, 9-phenyl-carbazole derivatives exhibit strong absorption bands below 350 nm. mdpi.com These absorptions are generally attributed to π-π* local excitation transitions within the carbazole moiety. mdpi.com The presence of the halogenated phenyl group can influence the position and intensity of these bands.

Expected UV-Visible Absorption Data for this compound

This table is predictive and based on data for similar 9-phenyl-carbazole derivatives.

| λ_abs_ (nm) | Transition Type |

|---|---|

| ~295 | π-π* (Carbazole) |

From the onset of the absorption edge in the solid-state UV-Vis spectrum, the optical band gap (E_g_) can be estimated using a Tauc plot. This value is critical for assessing the potential of the material in electronic devices. The relationship is given by (αhν)^n^ = A(hν - E_g_), where α is the absorption coefficient, hν is the photon energy, A is a constant, and n depends on the nature of the electronic transition.

The emission properties, studied by photoluminescence spectroscopy, would reveal the energy of the excited state and the efficiency of light emission. While many carbazole derivatives are fluorescent, the heavy bromine and iodine atoms in this compound could promote intersystem crossing, potentially leading to phosphorescence or a reduction in fluorescence quantum yield. The emission wavelength and intensity are highly dependent on the molecular environment, such as the solvent polarity and whether the measurement is taken in solution or in the solid state. mdpi.com

Fluorescence and Phosphorescence Spectroscopy for Luminescence Properties and Quantum Yields

No published data were found detailing the fluorescence or phosphorescence emission spectra, or the photoluminescence quantum yields for this compound.

Time-Resolved Spectroscopy (e.g., Femtosecond Transient Absorption) for Excited State Dynamics and Lifetimes

No published studies using time-resolved spectroscopic techniques to investigate the excited-state dynamics and lifetimes of this compound were identified.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Molecular Packing

No crystallographic information, such as crystal system, space group, unit cell dimensions, or molecular packing diagrams, has been reported for this compound in the surveyed scientific literature.

Investigation of Electrochemical and Charge Transport Properties of 9 3 Bromo 4 Iodophenyl 9h Carbazole

Cyclic Voltammetry and Square Wave Voltammetry for Redox Potentials and Stability

Cyclic voltammetry (CV) and square wave voltammetry (SWV) are powerful electrochemical techniques used to probe the redox behavior of molecules. nankai.edu.cnfrontiersin.org These methods allow for the determination of oxidation and reduction potentials, which are critical parameters for assessing the stability of a material and its suitability for use in electronic devices.

For carbazole (B46965) derivatives, the oxidation process typically occurs on the electron-rich carbazole moiety. The potential at which this oxidation happens can be influenced by the nature of the substituent on the 9-phenyl ring. Electron-withdrawing groups, such as halogens, are expected to make the oxidation more difficult, shifting the oxidation potential to higher values. In the case of 9-(3-Bromo-4-iodophenyl)-9H-carbazole, the presence of both bromine and iodine would likely result in a higher oxidation potential compared to unsubstituted 9-phenylcarbazole.

The stability of the resulting radical cation is another important aspect that can be studied using these voltammetric techniques. Reversible redox waves in a CV experiment suggest that the oxidized species is stable on the timescale of the experiment. The electrochemical stability is a key factor for the long-term performance of organic electronic devices.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a central role in the electronic and optical properties of a molecule. The energy levels of these orbitals determine the ease of charge injection and transport in a material.

The HOMO level is often estimated from the onset of the first oxidation peak in the cyclic voltammogram. nankai.edu.cnresearchgate.net As mentioned earlier, the electron-withdrawing nature of the bromo and iodo substituents on the phenyl ring is expected to lower the HOMO energy level of this compound. researchgate.net A deeper HOMO level generally leads to better stability against oxidation in air.

The LUMO energy level can be determined from the onset of the reduction peak in the CV, if a reversible reduction is observed. Alternatively, it can be calculated by adding the optical bandgap (determined from UV-visible absorption spectroscopy) to the HOMO energy level. The LUMO level is influenced by the electron-accepting parts of the molecule. For many carbazole derivatives, the LUMO is localized on the substituent attached to the carbazole nitrogen.

Charge Carrier Mobility Measurements in Thin Films

The charge carrier mobility is a measure of how quickly an electron or a hole can move through a material under the influence of an electric field. It is a critical parameter for the performance of organic field-effect transistors (OFETs) and other electronic devices.

The charge carrier mobility in thin films of organic semiconductors is typically measured using techniques such as the time-of-flight (TOF) method or by fabricating OFETs. This property is highly dependent on the molecular packing and morphology of the thin film, in addition to the intrinsic electronic properties of the molecule. The bulky bromo and iodo substituents on the phenyl ring of this compound could influence the intermolecular interactions and the resulting solid-state packing, which in turn would affect the charge transport characteristics.

Relationship between Molecular Structure and Electrochemical Behavior

The electrochemical behavior of this compound is intrinsically linked to its molecular structure. The carbazole unit serves as the primary electron-donating component. The 9-phenyl ring, substituted with both bromine and iodine, acts as an electron-withdrawing group.

A comprehensive understanding of the structure-property relationship is essential for the rational design of new carbazole-based materials with tailored electrochemical and charge transport properties for specific applications in organic electronics.

Applications in Advanced Materials Science Leveraging 9 3 Bromo 4 Iodophenyl 9h Carbazole

Sensors and Chemo-sensing Platforms (excluding biosensors)

Development of Fluorescent or Electrochemical Sensors for Specific Analytes

There is no specific evidence in the reviewed literature of 9-(3-Bromo-4-iodophenyl)-9H-carbazole being utilized as a fluorescent or electrochemical sensor for any particular analyte. Research in carbazole-based sensors is an active field, with derivatives being developed for the detection of various species. For instance, different carbazole (B46965) derivatives have been designed to act as fluorescent sensors for metal cations like Ce³⁺ and Cu²⁺, or for anions like fluoride (B91410) (F⁻). rsc.orgclockss.orgnih.gov The sensing mechanism in these cases often relies on the interaction of the analyte with a specific functional group on the carbazole moiety, leading to a change in its fluorescence properties. nih.govresearchgate.net However, studies detailing the synthesis and application of this compound for such sensing purposes are not available.

Sensing Mechanisms and Selectivity Enhancement

Given the lack of application of this compound as a sensor, there is no information on its potential sensing mechanisms or methods for selectivity enhancement. In related carbazole-based sensors, selectivity is often achieved by tailoring the molecular structure to include specific binding sites for the target analyte. clockss.org The introduction of bromine atoms has been shown in some cases to improve the sensing ability for certain analytes, such as fluoride, although this was observed in a different carbazole derivative. rsc.org

Data Storage and Memory Devices

The application of this compound in data storage and memory devices is not documented in the available literature. While carbazole-based polymers and molecules have been explored for their potential in resistive memory devices and other data storage applications due to their electrical properties, there are no specific studies that name or investigate the properties of this compound for this purpose.

Catalyst Supports or Ligands in Organometallic Chemistry

There is no specific mention of this compound being used as a catalyst support or as a ligand in organometallic chemistry. The carbazole core can be incorporated into more complex ligand structures, such as pincer ligands, which have applications in catalysis. acs.org The nitrogen atom of the carbazole can coordinate to a metal center, and functional groups on the carbazole skeleton can be used to tune the electronic and steric properties of the resulting catalyst. acs.org While there is general research on carbazole-based ligands, none of it specifically focuses on the this compound structure. chim.it

Structure Property Relationships of 9 3 Bromo 4 Iodophenyl 9h Carbazole and Its Derivatives

Influence of Halogen Identity and Positional Isomerism on Electronic and Photophysical Characteristics

The identity and position of halogen substituents on the N-phenyl ring of carbazole (B46965) derivatives profoundly influence their electronic and photophysical behavior. In the case of 9-(3-Bromo-4-iodophenyl)-9H-carbazole, the presence of both bromine and iodine introduces significant electronic and spin-orbit coupling effects.

Halogen substitution is known to impact the fluorescence properties of carbazole. A general trend observed is the reduction of fluorescence efficiency with increasing atomic weight of the halogen, an effect attributed to the "heavy atom effect," which promotes intersystem crossing from the singlet excited state to the triplet state. rsc.org For instance, while 9H-carbazole itself can be strongly fluorescent in the solid state, halogenated derivatives show a marked decrease in fluorescence quantum yield. rsc.org

Table 1: Effect of Halogen Substitution on Carbazole Fluorescence This table is illustrative, based on general findings for halogenated carbazoles.

| Compound | Substitution | Fluorescence Quantum Yield (Φf) in Solid State | Key Observation | Source |

|---|---|---|---|---|

| 9H-Carbazole | None | 55.9% | Strong fluorescence. | rsc.org |

| 3,6-Dichloro-9H-carbazole | Chlorine | 6.5% | Significant reduction in fluorescence. | rsc.org |

| 3,6-Dibromo-9H-carbazole | Bromine | 1.2% | Further reduction due to heavier halogen. | rsc.org |

Impact of N-Substitution and Peripheral Substitutions on Molecular Conformation and Intermolecular Interactions

The substitution at the nitrogen atom of the carbazole core is a primary determinant of its molecular conformation. Attaching a phenyl group at the N-9 position, as in this compound, results in a non-coplanar, twisted structure. The dihedral angle between the carbazole and the N-phenyl ring planes is a critical parameter that influences the electronic conjugation and, consequently, the material's properties. mdpi.comrsc.org

Peripheral substitutions, such as the bromo and iodo groups on the phenyl ring, further modulate the molecular geometry and introduce specific intermolecular interactions.

Molecular Conformation: The steric hindrance introduced by substituents, particularly at positions ortho to the C-N bond, can increase the dihedral angle. rsc.org In this compound, the bromine atom at the 3-position (ortho to the point of attachment) forces a significant twist, which can disrupt π-conjugation. This disruption is often a deliberate design strategy to achieve high triplet energies, a desirable trait for host materials in phosphorescent organic light-emitting diodes (PhOLEDs). mdpi.commdpi.com

Intermolecular Interactions: Halogen atoms are capable of forming halogen bonds (C-X···Y, where X is the halogen), which are specific and directional non-covalent interactions. The presence of both bromine and iodine offers the potential for strong and varied halogen bonding motifs within the crystal lattice, influencing molecular packing. rsc.org These interactions would compete with or supplement other weak forces, such as C-H···π interactions. This contrasts with unsubstituted 9H-carbazole, where N-H···π hydrogen bonds are a dominant feature in the solid state. rsc.orgresearchgate.netsciopen.com The specific nature of these interactions in the 3-bromo-4-iodophenyl derivative would be distinct from its isomers, leading to different crystal packing and solid-state properties.

Correlation between Molecular Architecture, Crystal Packing, and Device Performance in Organic Electronics

The performance of carbazole-based materials in organic electronic devices is intrinsically linked to their molecular architecture and how they arrange themselves in the solid state.

Molecular Architecture and Charge Transport: The twisted architecture of N-arylcarbazoles like this compound is advantageous for certain applications. The non-planar structure can inhibit strong intermolecular π-π stacking, which helps prevent aggregation-caused quenching of emission and promotes the formation of stable amorphous films with high glass transition temperatures (Tg). mdpi.com Carbazole derivatives are well-known for their good hole-transport properties. mdpi.com By incorporating electron-withdrawing groups, as in this compound, the electron-transporting characteristics can be modified, potentially leading to bipolar host materials that facilitate balanced charge injection and transport in OLEDs. mdpi.com

Crystal Packing and Emission: Solid-state structural analysis of halogenated carbazoles reveals that while they may adopt similar herringbone packing structures, the specific intermolecular interactions and molecular orientations vary significantly. rsc.org These variations in packing directly affect the solid-state fluorescence properties. rsc.org For PhOLEDs, the goal is often to create a host material matrix that effectively isolates guest emitter molecules, and the packing induced by the bromo- and iodo-substituents would play a crucial role in achieving this. The high triplet energy resulting from the twisted molecular structure is essential for hosting blue phosphorescent emitters. mdpi.com

Device Performance: The ultimate measure of a material's utility is its performance in a device. Carbazole-based host materials have been used to fabricate highly efficient green and blue PhOLEDs. For example, devices using carbazole hosts have achieved high external quantum efficiencies (EQE) and current efficiencies, with some green PhOLEDs reaching efficiencies as high as 29.08% (96.98 cd/A). mdpi.com The properties of this compound, such as its high triplet energy and potential for forming stable amorphous films, make it a promising candidate for similar high-performance devices.

Table 2: Representative Performance of Carbazole-Based Host Materials in PhOLEDs

| Host Material Type | Dopant | Max. Efficiency (EQE or cd/A) | Device Color | Source |

|---|---|---|---|---|

| Bipolar Carbazole-Triazine | Ir(ppy)₃ | 29.08% EQE (96.98 cd/A) | Green | mdpi.com |

| Ortho-linked Carbazole | Ir(ppy)₂(acac) | 88.0 cd A⁻¹ | Green | rsc.org |

Strategies for Rational Design of Novel Carbazole-Based Materials with Tunable Properties

The compound this compound serves as an excellent scaffold for the rational design of new functional materials. The existing structural features can be systematically modified to tune properties for specific applications. researchgate.net

Functionalization via Cross-Coupling: The bromine and iodine atoms are versatile synthetic handles. Their differential reactivity allows for selective functionalization using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). One could selectively replace the more reactive iodine atom with one functional group, and then replace the bromine atom with another. mdpi.comnih.gov This strategy allows for the construction of complex, multifunctional molecules, such as bipolar hosts or thermally activated delayed fluorescence (TADF) emitters, by attaching various electron-donating or electron-accepting moieties.

Tuning Donor-Acceptor Character: By keeping the carbazole donor core, one can systematically vary the substituents on the N-phenyl ring to control the ICT character and tune the emission color. mdpi.com For example, attaching strong electron-donating groups could shift the emission to longer wavelengths (red-shift), while attaching strong electron-acceptors could be used to design materials with small singlet-triplet energy gaps (ΔEST) suitable for TADF. rsc.org

Steric Engineering for High Triplet Energy: The strategy of using bulky groups or an ortho-linkage to force a large dihedral angle between electronic units is a proven method for maintaining high triplet energy. rsc.orgrsc.org Starting with the 3-bromo-4-iodophenyl scaffold, one could introduce even bulkier groups at the 2- or 6-positions of the phenyl ring to further increase the twist and raise the triplet energy, making the resulting materials suitable for hosting high-energy blue emitters.

Electrochemical Synthesis and Annulation: Modern synthetic methods, including electrochemical C-H activation and annulation, offer novel pathways to construct complex, fused carbazole systems. acs.org These strategies can be used to build rigid, planarized structures from carbazole precursors, leading to materials with unique photophysical properties, such as room-temperature phosphorescence. acs.org

By employing these strategies, chemists can rationally design and synthesize new generations of carbazole-based materials, building upon the foundational properties of molecules like this compound to meet the demands of advanced organic electronic applications.

Future Directions and Emerging Research Avenues for 9 3 Bromo 4 Iodophenyl 9h Carbazole

Integration into Multi-Component Systems and Hybrid Organic-Inorganic Materials

The carbazole (B46965) moiety is a well-established component in optoelectronic applications due to its excellent hole-transporting capabilities, high thermal stability, and electron-rich nature. oldcitypublishing.commdpi.com Future research will focus on integrating 9-(3-bromo-4-iodophenyl)-9H-carbazole into sophisticated multi-component and hybrid material systems to enhance device performance and stability.

Hybrid Organic-Inorganic Perovskite Solar Cells (PSCs): Carbazole derivatives are increasingly used as hole-transporting materials (HTMs) in inverted (p-i-n) perovskite solar cells. perovskite-info.com A significant challenge in this architecture is the requirement for the HTM to withstand the strong polar solvents used to deposit the overlying perovskite layer. perovskite-info.com One emerging strategy is the use of cross-linkable, carbazole-based molecules that are polymerized in situ to form a robust, solvent-resistant three-dimensional network. perovskite-info.com The halogenated phenyl ring on this compound provides ideal reactive sites for introducing polymerizable groups, making it a prime candidate for developing such stable HTMs. Furthermore, carbazole-based HTMs have been shown to form effective, self-assembled monolayers that passivate defects at the perovskite interface, leading to devices with efficiencies exceeding 29% in tandem configurations. perovskite-info.com

Hybrid Emitters with Inorganic Nanoparticles: Another promising avenue is the development of hybrid organic-inorganic light-emitting devices. For instance, carbazole-based emitters have been successfully combined with zinc oxide (ZnO) nanoparticles, which act as an electron injection layer in solution-processed OLEDs. The integration of this compound into such systems could be explored to tune the emissive properties and improve charge balance. Similarly, bilayers of materials like C60 and tin oxide (SnO2) are used as electron transport layers in inverted PSCs, and designing carbazole-based HTMs that form a mechanically and electronically robust interface with such inorganic layers is a key research goal. acs.org

Functionalized Polymer Systems: The incorporation of carbazole units into hyper-cross-linked polymers (HCPs) has been investigated for applications like CO2 capture. acs.org The bromo- and iodo- groups on this compound can serve as anchor points for polymerization, allowing for the creation of novel functional polymers where the carbazole unit contributes to specific electronic or adsorption properties.

Exploration of Novel and Efficient Synthetic Methodologies

While classical methods for carbazole synthesis like the Graebe-Ullmann reaction exist, they often require harsh conditions. researchgate.net Modern organic synthesis is focused on developing more efficient, selective, and sustainable routes to functionalized carbazoles.

Recent advancements have centered on transition-metal-catalyzed reactions that offer milder conditions and greater functional group tolerance. The synthesis of complex carbazoles from readily available indoles is a particularly advantageous strategy. acs.org A variety of catalytic systems have been developed for this purpose, including those based on palladium, copper, rhodium, and iridium. rsc.orgorganic-chemistry.org For example, palladium-catalyzed tandem reactions can construct the carbazole skeleton from anilines and 1,2-dihaloarenes in a single pot. organic-chemistry.org Rhodium-catalyzed formal [5+1] cyclization of 3-vinylindoles represents another innovative approach that proceeds under mild conditions. acs.org

The table below summarizes some of the novel methodologies applicable to the synthesis of functionalized carbazoles.

| Methodology | Catalyst/Reagents | Key Features | Advantages |

| Domino Diels-Alder Reaction | p-TsOH, DDQ | One-pot reaction of 3-vinylindoles with dienophiles. acs.org | High efficiency, good yields for polyfunctionalized carbazoles. acs.org |

| Formal [5+1] Cyclization | [Cp*RhCl2]2, Diazo compounds | Sequential C-H insertion, Claisen condensation, and aromatization. acs.org | Mild conditions, good functional group tolerance, easy operation. acs.org |

| Dehydrogenative Cyclization | Iridium catalyst, Copper co-catalyst | C-H/N-H coupling of 2-aminobiphenyls using air as the oxidant. organic-chemistry.org | Atom-economical, forms N-H carbazoles directly. organic-chemistry.org |

| Tandem C-N Coupling/Direct Arylation | Palladium catalyst | Intermolecular amination followed by intramolecular C-H activation. organic-chemistry.org | High regioselectivity, uses inexpensive starting materials. organic-chemistry.org |

| Suzuki-Miyaura Cross-Coupling | Pd-Cu@rGO | Coupling of N-protected-3-bromo-carbazoles with boronic acids. rsc.org | High yields (up to 98%), catalyst is reusable. rsc.org |

These modern methods, especially those involving C-H activation and tolerance for halogen substituents, are directly relevant for creating derivatives of this compound, enabling the introduction of further functionality with high precision and efficiency.

Advanced Characterization Techniques for In-Operando Studies in Devices

To bridge the gap between molecular design and device performance, it is crucial to understand the behavior of materials under operational conditions. Advanced characterization techniques, particularly time-resolved spectroscopy, are essential for probing the dynamic processes that govern device efficiency and stability.

Transient Absorption (TA) Spectroscopy: Femtosecond and nanosecond TA spectroscopy are powerful tools for monitoring the real-time dynamics of excited states in carbazole-based materials. mdpi.comacs.org Upon photoexcitation, these techniques can track the evolution of the initially formed singlet excited state (S1) and its subsequent conversion to the triplet state (T1) via intersystem crossing (ISC). mdpi.comacs.orgrsc.org For materials like this compound, TA spectroscopy can reveal:

Excited State Lifetimes: The lifetime of the S1 state in carbazole is typically around 13-15 ns. mdpi.com

Intersystem Crossing (ISC) Rates: The transition from the singlet to the triplet state can be directly observed, with studies on some carbazole systems showing this process occurs within 2.5 ns. acs.org

Electron Transfer (ET) Dynamics: In the presence of an electron acceptor, TA spectroscopy can monitor the rate of bimolecular electron transfer from the excited carbazole, a fundamental step in polymerization and charge generation. rsc.org

Degradation Pathways: By identifying transient species, TA can help elucidate the mechanisms of photodegradation.

Electrochemical and Spectroelectrochemical Methods: Techniques like cyclic voltammetry are used to determine the HOMO/LUMO energy levels and redox properties of new molecules. oldcitypublishing.com For device analysis, electrochemical impedance spectroscopy (EIS) is performed on complete solar cells to measure properties like interfacial charge transfer resistance between the carbazole HTM and other layers. acs.orgdoi.org Furthermore, the direct measurement of current density-voltage (J-V) curves and external quantum efficiency (EQE) provides the ultimate assessment of a material's performance within a fabricated OLED or solar cell. nih.govnih.gov

Future research on this compound will undoubtedly rely on a combination of these advanced techniques to build a clear picture of its structure-property-performance relationships.

Theoretical Advancements in Predicting Material Performance and Molecular Interactions

In silico methods and computational chemistry have become indispensable tools for accelerating the discovery and design of new optoelectronic materials. dntb.gov.ua By predicting the properties of a molecule like this compound before its synthesis, researchers can screen vast numbers of potential structures and prioritize the most promising candidates.

Density Functional Theory (DFT): DFT is a widely used method to calculate the geometric and electronic properties of organic compounds. researchgate.netacs.org For carbazole derivatives, DFT calculations are routinely used to predict:

Frontier Molecular Orbitals (HOMO/LUMO): The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for ensuring proper energy level alignment in a device, which governs efficient charge injection and transport. researchgate.netacs.org

Band Gap: The HOMO-LUMO gap determines the optical absorption and emission characteristics of the material. acs.org

Molecular Geometry: Optimized geometries provide insight into the planarity and conformation of the molecule, which influences molecular packing and charge transport. acs.org

Absorption Spectra: Time-dependent DFT (TD-DFT) can simulate UV-Vis absorption spectra, allowing for direct comparison with experimental data. researchgate.net

Computational Screening and Materials Informatics: High-throughput computational screening is an emerging approach where large libraries of virtual compounds are evaluated using DFT and other methods to identify materials with desired properties. researchgate.net This data-driven approach, combined with machine learning, can rapidly discover novel polymers or small molecules for specific applications like high-refractive-index materials or HTMs for solar cells. dntb.gov.ua The structural and electronic properties of halogenated compounds are an active area of such computational study. doaj.org Given its defined structure, this compound is an excellent candidate for inclusion in such screening libraries to predict its potential in various optoelectronic architectures.

Potential for Sustainable Synthesis and Green Chemistry Approaches in Carbazole Functionalization

In line with the principles of green chemistry, a major future direction is the development of more sustainable and environmentally benign methods for synthesizing and functionalizing carbazoles. rsc.org This involves moving away from traditional syntheses that often use high temperatures and hazardous reagents. researchgate.netrsc.org

Greener Catalytic Systems: A key trend is the use of catalysts based on more abundant and less toxic metals. While palladium is a highly effective catalyst, research into copper- and iron-catalyzed reactions is growing. rsc.orgrsc.org For instance, a magnetically recoverable palladium nanocatalyst supported on green biochar has been developed for the one-pot synthesis of carbazoles, simplifying catalyst separation and reuse. organic-chemistry.org

Novel Reaction Conditions: The use of visible light as a renewable energy source to drive reactions at room temperature is a significant advance. researchgate.net Photocatalytic methods for generating carbazole rings under transition-metal-free conditions are being explored. researchgate.net Furthermore, mechanochemistry, which involves solvent-free or low-solvent reactions in a ball mill, is a powerful green technique that can significantly reduce solvent waste and is being applied to a wide range of organic syntheses. nih.gov

The table below contrasts traditional and emerging green approaches to carbazole synthesis.

| Feature | Traditional Approach (e.g., Graebe-Ullmann) | Green/Sustainable Approach |

| Energy Input | High temperatures, often requiring thermolysis. rsc.org | Room temperature (photocatalysis), microwave irradiation, mechanical energy. organic-chemistry.orgresearchgate.net |

| Catalysts | Often stoichiometric reagents or harsh acids. | Catalytic amounts of transition metals (e.g., Pd, Cu, Fe), organocatalysts, photocatalysts. organic-chemistry.orgrsc.org |

| Solvents | Often high-boiling, toxic solvents. | Greener solvents, solvent-free (mechanochemistry), or reactions in sustainable media like biochar. organic-chemistry.orgrsc.orgnih.gov |

| Atom Economy | Can be low, with significant byproducts. | High, through methods like C-H activation and tandem/domino reactions. acs.orgorganic-chemistry.org |

| Sustainability | Low recyclability of reagents. | Use of recoverable and reusable catalysts. rsc.orgorganic-chemistry.org |

Applying these green chemistry principles to the synthesis and subsequent functionalization of this compound will be crucial for its potential large-scale application in commercial devices.

Q & A

Q. How can this compound be modified to enhance its performance in organic photovoltaics (OPVs)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.